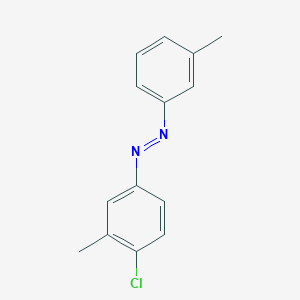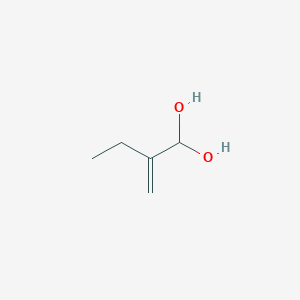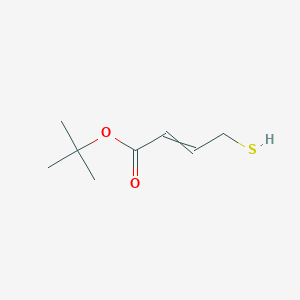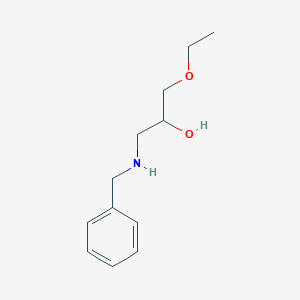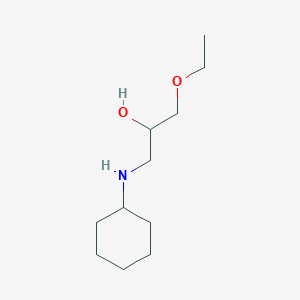
N~2~,N~2~-Dimethyl-4-methylidenenorvalinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~,N~2~-Dimethyl-4-methylidenenorvalinamide is an organic compound with a unique structure that includes a dimethylated amine group and a methylene group attached to a norvalinamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~2~-Dimethyl-4-methylidenenorvalinamide typically involves the reaction of N,N-dimethylamine with a suitable precursor, such as a norvalinamide derivative. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the reaction. The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of N2,N~2~-Dimethyl-4-methylidenenorvalinamide may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound under controlled conditions. The use of automated reactors and real-time monitoring systems ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
N~2~,N~2~-Dimethyl-4-methylidenenorvalinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in dry solvents such as tetrahydrofuran (THF).
Substitution: Various nucleophiles, such as halides or amines; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amine derivatives, and substitution can result in a variety of substituted amides.
科学的研究の応用
N~2~,N~2~-Dimethyl-4-methylidenenorvalinamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex amine derivatives.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism by which N2,N~2~-Dimethyl-4-methylidenenorvalinamide exerts its effects involves its interaction with specific molecular targets. The dimethylamine group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The methylene group may also participate in hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
N,N’-Dimethylethylenediamine: A related compound with two secondary amine groups, used in the preparation of metal complexes and as a chelating agent.
N,N-Dimethyl-1,2-butanediamine: Another similar compound used as a building block in organic synthesis.
Uniqueness
N~2~,N~2~-Dimethyl-4-methylidenenorvalinamide is unique due to its specific structural features, including the methylene group attached to the norvalinamide backbone. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
88471-86-7 |
|---|---|
分子式 |
C8H16N2O |
分子量 |
156.23 g/mol |
IUPAC名 |
2-(dimethylamino)-4-methylpent-4-enamide |
InChI |
InChI=1S/C8H16N2O/c1-6(2)5-7(8(9)11)10(3)4/h7H,1,5H2,2-4H3,(H2,9,11) |
InChIキー |
SHKHAMHXXCRBKF-UHFFFAOYSA-N |
正規SMILES |
CC(=C)CC(C(=O)N)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)pentan-3-one](/img/structure/B14378184.png)
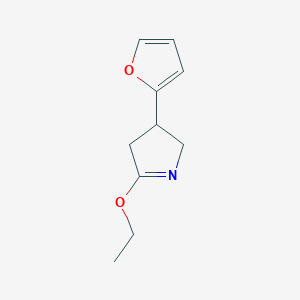
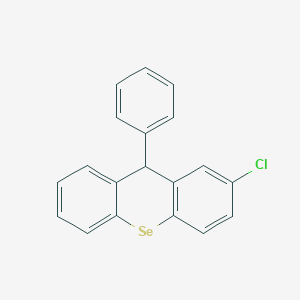
![3-[2-(Tert-butylamino)-1-methoxyethyl]phenol;hydrochloride](/img/structure/B14378201.png)
![Acetic acid;[4-(trifluoromethyl)phenyl]methanol](/img/structure/B14378203.png)
![N-[Ethyl(2-hydroxyethyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B14378208.png)
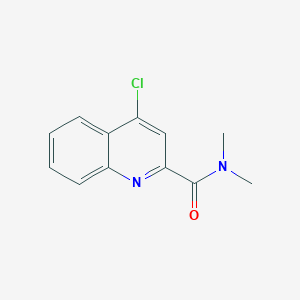
![Glycine, N-[N-[(phenylamino)carbonyl]-L-leucyl]-](/img/structure/B14378222.png)
![Dimethyl[(methylphosphanyl)methyl]phosphane](/img/structure/B14378227.png)
